Methyl red
Overview
Description
Methyl red, also known as 2-[(4-dimethylamino)phenyl]diazenylbenzoic acid, is an azo dye that is commonly used as a pH indicator. It appears as a dark red crystalline powder and changes color depending on the pH of the solution it is in. In acidic solutions (pH < 4.4), it turns red, while in basic solutions (pH > 6.2), it turns yellow. Between these pH values, it appears orange .
Mechanism of Action
Target of Action
Methyl red, also known as C.I. Acid Red 2, is primarily used as a pH indicator in various applications . Its primary target is the pH of the solution it is introduced into. It is particularly effective in identifying changes in acidic conditions .
Mode of Action
this compound operates by changing color in response to changes in pH. It is an azo dye that turns red in acidic solutions (pH under 4.4), yellow in alkaline solutions (pH over 6.2), and orange in neutral solutions (pH between 4.4 and 6.2) . This color change is due to the protonation of the dye, causing it to adopt a hydrazone/quinone structure .
Biochemical Pathways
In the context of microbiology, this compound is used in the this compound test (MR test), which identifies bacteria that produce stable acids through the mixed acid fermentation of glucose . The bacteria metabolize glucose to pyruvic acid, which is further metabolized to other acids such as lactic, acetic, and formic acids . The production of these acids decreases the pH of the medium, triggering the color change in this compound .
Result of Action
The primary result of this compound’s action is a visible color change that indicates the pH of the solution it is in . In a microbiological context, a red color in the MR test indicates that the bacteria have produced enough acid to lower the pH of the medium to 4.4 or below, signifying a positive test . A yellow color indicates less acid production, signifying a negative test .
Action Environment
The action of this compound is highly dependent on the pH of its environment. Its effectiveness as a pH indicator is also influenced by temperature and the presence of other ions in the solution . Furthermore, the color change in this compound is most distinct in a pH range of 4.4 to 6.2 .
Biochemical Analysis
Biochemical Properties
Methyl red plays a significant role in biochemical reactions, particularly in the identification of bacteria that produce stable acids by mechanisms of mixed acid fermentation of glucose . This process is detected using the this compound (MR) test . The MR test is used to identify enteric bacteria based on their pattern of glucose metabolism . All enterics initially produce pyruvic acid from glucose metabolism. Some enterics subsequently use the mixed acid pathway to metabolize pyruvic acid to other acids, such as lactic, acetic, and formic acids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in its role as a pH indicator. The color change of this compound in different pH conditions can indicate the metabolic activity of certain bacterial cells
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role as a pH indicator. The color of this compound is pH-dependent because protonation causes it to adopt a hydrazone/quinone structure . This property allows this compound to indicate the pH of a solution, thereby providing insights into the metabolic activities of certain bacterial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used in the MR test to identify bacteria producing stable acids by mechanisms of mixed acid fermentation of glucose . The test is conducted over a period of 2-5 days, during which the production of acidic end-products can indicate active bacterial growth . A lack of acid production can indicate bacterial death or inhibition .
Metabolic Pathways
This compound is involved in the mixed acid fermentation pathway in certain bacterial cells . In this pathway, bacteria metabolize pyruvic acid, a product of glucose metabolism, into other acids such as lactic, acetic, and formic acids .
Preparation Methods
Methyl red is synthesized through a diazotization reaction. The process involves the following steps:
Diazotization of Anthranilic Acid: Anthranilic acid is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with dimethylaniline to form this compound.
The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and ensure a high yield of the final product.
Chemical Reactions Analysis
Methyl red undergoes several types of chemical reactions:
Acid-Base Reactions: As a pH indicator, this compound changes color in response to changes in pH.
Oxidation and Reduction: this compound can be reduced by strong reducing agents, breaking the azo bond and forming aromatic amines. Conversely, it can be oxidized under certain conditions, although this is less common.
Substitution Reactions: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Scientific Research Applications
Methyl red has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl red is similar to other azo dyes and pH indicators, such as:
Methyl Orange: Like this compound, methyl orange is an azo dye used as a pH indicator. It changes color from red in acidic solutions to yellow in basic solutions.
Phenolphthalein: This is another common pH indicator that changes from colorless in acidic solutions to pink in basic solutions.
Bromothymol Blue: This indicator changes from yellow in acidic solutions to blue in basic solutions.
This compound’s unique transition range and distinct color change make it particularly useful for specific analytical and research applications where other indicators might not be as effective.
Properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20/h3-10H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQFOVLGLXCDCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
845-10-3 (hydrochloride salt) | |
Record name | o-Methyl red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493527 | |
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DSSTOX Substance ID |
DTXSID1042154, DTXSID90859408 | |
Record name | Methyl red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042154 | |
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Record name | 2-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet crystals; [Sax] | |
Record name | Methyl Red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1972 | |
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Solubility |
ALMOST INSOL IN WATER; SOL IN ALC & ACETIC ACID, SOL IN VERY HOT ACETONE, BENZENE; SOL IN CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN LIPIDS | |
Record name | O-METHYL RED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000014 [mmHg] | |
Record name | Methyl Red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1972 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
GLISTENING, VIOLET CRYSTALS FROM TOLUENE, VIOLET OR RED PRISMS (TOLUENE OR BENZENE); NEEDLES (AQ ACETIC ACID); LEAF (DILUTED ALC) | |
CAS No. |
493-52-7 | |
Record name | Methyl red | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Methyl red | |
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Record name | Methyl red | |
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Record name | Methyl red | |
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Record name | Methyl red | |
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Record name | Methyl red | |
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Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
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Record name | Methyl red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042154 | |
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Record name | 2-(4-dimethylaminophenylazo)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.070 | |
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Record name | METHYL RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69083AX1ZX | |
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Record name | O-METHYL RED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
181-182 °C | |
Record name | O-METHYL RED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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